1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol
Overview
Description
1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C19H17FN2O5 and its molecular weight is 372.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
- A compound structurally similar to 1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol was isolated from Melicope moluccana T.G. Hartley. Its chemical structure was determined using spectroscopy techniques, which is relevant for understanding the structural aspects of similar compounds (Tanjung, Saputri, Wahjoedi, & Tjahjandarie, 2017).
Biological Activities
- Quinoline derivatives, similar to the compound , have demonstrated a wide spectrum of biodynamic activities and potential as therapeutic agents. This indicates the significance of quinoline structures in medicinal chemistry (Faldu et al., 2014).
Synthesis and Mechanism Studies
- The synthesis of 2-chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline, which shares structural similarities, was achieved, contributing to the understanding of synthetic pathways relevant to this class of compounds (Praveena, Murthy, & Pal, 2013).
Antimicrobial and Antiproliferative Properties
- Novel oxazino quinolone derivatives have shown significant antimycobacterial activities, suggesting that structurally similar compounds could have potential applications in treating bacterial infections (Dinakaran et al., 2008).
- Quinoline derivatives synthesized for antiproliferative evaluation showed significant activities against various cancer cell lines, indicating the potential of quinoline-based compounds in cancer therapy (Tseng et al., 2014).
Chemosensors and Optical Properties
- Quinoline-based compounds have been used to develop chemosensors capable of monitoring metal ion concentrations, demonstrating their potential application in biological and chemical sensing (Park et al., 2015).
- The synthesis of polyheterocyclic compounds, including quinoline derivatives, showed unique optical properties, suggesting their suitability as fluorescent probes (Park, Kwon, Lee, & Kim, 2015).
Properties
IUPAC Name |
1-[4-(2-fluoro-4-nitrophenoxy)quinolin-7-yl]oxy-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5/c1-19(2,23)11-26-13-4-5-14-16(10-13)21-8-7-17(14)27-18-6-3-12(22(24)25)9-15(18)20/h3-10,23H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCMIHAYGCEAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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